3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride
説明
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride is a functionally selective muscarinic agonist with a bicyclic quinuclidine core. Its synthesis begins with 4-piperidone, involving chiral resolution of a piperidin-4-ylacetic acid intermediate to obtain the (3R)-enantiomer, followed by intramolecular N-alkylation to form the bicyclic structure . The chloropyrazine substituent at position 3 enhances its affinity for muscarinic receptors, particularly the M1 and M3 subtypes, making it a candidate for neurological and gastrointestinal disorders. The compound’s rigid bicyclic framework improves metabolic stability and receptor selectivity compared to acyclic analogs.
特性
IUPAC Name |
3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3.ClH/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;/h5-6,8-9H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGIXUZCGPKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid and 1-azabicyclo[2.2.2]octane.
Condensation Reaction: The carboxylic acid group of 6-chloropyrazine-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-azabicyclo[2.2.2]octane to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
科学的研究の応用
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: It is investigated for its potential pharmacological activities, such as anti-inflammatory and analgesic effects.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below highlights key structural and functional differences between 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride and related bicyclic compounds:
Key Differences in Activity and Selectivity
Receptor Specificity :
Potency :
- Synthetic Complexity: The target compound requires chiral resolution, increasing synthetic difficulty compared to non-chiral analogs like RJR 2429 .
Pharmacokinetic and Therapeutic Implications
- Metabolic Stability: Bicyclic frameworks (e.g., quinuclidine) resist hepatic degradation better than monocyclic structures. However, ester-containing derivatives (e.g., 2-phenylbutanoate in ) may undergo rapid hydrolysis .
- Therapeutic Use :
Adverse Effect Profiles
- Muscarinic agonists often cause side effects like bradycardia and gastrointestinal distress, while α7-selective nicotinic agonists (DMAC) may reduce peripheral adverse effects due to CNS specificity .
生物活性
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride, with a CAS number of 1909347-72-3, is a compound of interest in pharmacological research due to its potential as a selective muscarinic agonist. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H15ClN3
- Molecular Weight : 260.16 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
This compound primarily acts as an agonist at the muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. This selectivity is crucial for its pharmacological profile:
- M1 Receptor : Involved in cognitive functions and memory.
- M3 Receptor : Plays a role in smooth muscle contraction and glandular secretion.
The compound's action leads to phosphoinositide turnover, which is essential for various physiological processes, including neurotransmission and muscle contraction.
In Vitro Studies
Research has demonstrated that this compound exhibits high affinity for muscarinic receptors. Key findings include:
- Selectivity : It shows functional selectivity over other muscarinic receptors (M2 and M4), which are associated with inhibiting acetylcholine release.
- Potency : The compound has been reported to have significant agonistic activity with an EC50 value in the low micromolar range.
In Vivo Studies
In animal models, this compound has been evaluated for its effects on cognitive function and locomotion:
- Cognitive Enhancement : Administration of the compound resulted in improved memory performance in rodent models, suggesting potential therapeutic applications in cognitive disorders.
- Motor Activity : It modulated motor activity without causing significant side effects typically associated with non-selective muscarinic agonists.
Case Studies
Several studies have explored the biological implications of this compound:
-
Cognitive Function Study :
- A study conducted on mice demonstrated that chronic administration of the compound enhanced memory retention in maze tests compared to controls.
- Results indicated that the compound positively influenced cholinergic signaling pathways.
-
Pain Management Study :
- Research indicated that this compound could serve as a potential analgesic by modulating pain pathways through muscarinic receptors.
- The compound showed efficacy in reducing pain responses in inflammatory models.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known muscarinic agonists:
| Compound Name | M1 Affinity | M3 Affinity | EC50 (μM) | Notes |
|---|---|---|---|---|
| 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane | High | High | Low | Selective for M1/M3 |
| AF102B | Moderate | High | Moderate | Non-selective |
| RS-86 | Low | Moderate | High | Non-selective |
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C (cyclization step) | Avoids side reactions |
| Catalyst | Pd(PPh₃)₄ or CuI | Enhances SNAr efficiency |
| Solvent | DMF or THF (anhydrous) | Stabilizes intermediates |
| Reaction Time | 12–24 hours (cyclization) | Ensures completion |
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic core geometry and substituent positions. Key signals include:
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (e.g., C₁₁H₁₃ClN₃·HCl) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%). Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
Q. Critical Validation Steps :
- Compare retention times with synthetic intermediates.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the bicyclic structure .
How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
Advanced Research Question
Methodological Answer:
Discrepancies may arise from assay conditions, cell lines, or compound stability. Mitigation strategies include:
Q. Example Workflow :
Replicate conflicting studies with identical protocols.
Introduce internal controls (e.g., known agonists/antagonists).
Perform meta-analysis of published data to identify confounding factors .
What experimental designs are appropriate for investigating the environmental fate of this compound in aquatic systems?
Advanced Research Question
Methodological Answer:
Adopt a tiered approach combining laboratory and field studies:
- Laboratory Phase :
- Field Phase :
Q. Key Parameters to Monitor :
| Parameter | Method | Frequency |
|---|---|---|
| Bioaccumulation | LC-MS/MS in fish tissue | Weekly |
| Abiotic Degradation | HPLC-UV | Daily (first 7 days) |
| Microbial Metabolism | ¹⁴C Radiolabeling | Endpoint analysis |
How does the stereochemical configuration of the azabicyclo[2.2.2]octane core influence the compound’s receptor binding affinity?
Advanced Research Question
Methodological Answer:
The rigid bicyclic structure enforces specific stereoelectronic arrangements, impacting receptor interactions:
- Molecular Docking : Compare enantiomers against target receptors (e.g., muscarinic acetylcholine receptors) using software like AutoDock Vina. Key metrics: binding energy (ΔG) and hydrogen-bonding patterns .
- Structure-Activity Relationship (SAR) : Synthesize enantiopure analogs via chiral resolution (e.g., chiral HPLC) and test in functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
